molecular formula C14H22N4O2 B2902915 tert-Butyl 3-((3-methylpyrazin-2-yl)amino)pyrrolidine-1-carboxylate CAS No. 1353946-15-2

tert-Butyl 3-((3-methylpyrazin-2-yl)amino)pyrrolidine-1-carboxylate

カタログ番号: B2902915
CAS番号: 1353946-15-2
分子量: 278.356
InChIキー: KRFPAHDRAVSHRW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl 3-((3-methylpyrazin-2-yl)amino)pyrrolidine-1-carboxylate (CAS: 1353946-15-2) is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a (3-methylpyrazin-2-yl)amino substituent at the 3-position. Its molecular formula is C₁₄H₂₂N₄O₂, with a molecular weight of 278.35 g/mol . The pyrazine ring, a diazine with two nitrogen atoms at positions 1 and 4, is substituted with a methyl group at position 3, contributing to its lipophilic character. This compound is used in pharmaceutical research, particularly as an intermediate in synthesizing bioactive molecules targeting enzyme inhibition or receptor modulation .

特性

IUPAC Name

tert-butyl 3-[(3-methylpyrazin-2-yl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-10-12(16-7-6-15-10)17-11-5-8-18(9-11)13(19)20-14(2,3)4/h6-7,11H,5,8-9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFPAHDRAVSHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1NC2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Tert-Butyl 3-((3-methylpyrazin-2-yl)amino)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, as well as insights from preliminary studies and case analyses.

Molecular Characteristics

  • Molecular Formula : C₁₄H₂₂N₄O₂
  • Molecular Weight : Approximately 278.35 g/mol
  • Structural Features : The compound consists of a pyrrolidine ring, a tert-butyl group, and an amino group derived from 3-methylpyrazine. This combination contributes to its solubility and bioavailability compared to similar compounds.

Table 1: Comparison with Similar Compounds

Compound NameStructureUnique Features
1-(tert-butoxycarbonyl)-3-(methylamino)pyrrolidineSimilar pyrrolidine structureLacks pyrazine moiety
(R)-3-(3-Methyl-pyrazin-2-ylamino)-pyrrolidineContains similar amino-pyrrolidine structureDifferent stereochemistry
N-(tert-butoxycarbonyl)-3-amino-pyrrolidineSimilar backboneNo pyrazine substitution

Antimicrobial Properties

Preliminary studies indicate that tert-butyl 3-((3-methylpyrazin-2-yl)amino)pyrrolidine-1-carboxylate exhibits notable antimicrobial activity . The presence of the pyrazine moiety enhances its interaction with biological targets, potentially increasing its efficacy against various pathogens. Further research is needed to quantify these effects and understand the underlying mechanisms.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent . Similar compounds have demonstrated the ability to modulate inflammatory pathways, suggesting that tert-butyl 3-((3-methylpyrazin-2-yl)amino)pyrrolidine-1-carboxylate may exert similar effects. Studies focusing on its impact on cytokine release and oxidative stress levels are warranted.

In Vitro Studies

Initial in vitro studies have explored the binding affinity of tert-butyl 3-((3-methylpyrazin-2-yl)amino)pyrrolidine-1-carboxylate with various enzymes and receptors. These studies suggest that the compound may inhibit specific biological pathways associated with inflammation and infection.

Case Study: Roflumilast Comparison

A notable comparison can be drawn with Roflumilast, a known anti-inflammatory agent. Roflumilast has been shown to decrease oxidative stress and inflammatory mediators in animal models of acute pancreatitis, highlighting the potential for similar therapeutic applications for tert-butyl 3-((3-methylpyrazin-2-yl)amino)pyrrolidine-1-carboxylate in managing inflammatory conditions .

類似化合物との比較

Structural and Functional Comparison with Analogues

Substituent Variations on the Pyrrolidine Core

Key Analogues :

tert-Butyl 3-((2-methoxyethyl)amino)pyrrolidine-1-carboxylate (CAS: 887587-33-9) Molecular Formula: C₁₂H₂₃N₃O₃ Substituent: A 2-methoxyethylamino group replaces the pyrazinyl moiety. Hazards: Classified under GHS for acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) .

tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

  • Substituent : A pyridine ring with iodine and methoxy groups linked via an ether bridge.
  • Applications : Used in catalysis and as a building block for heterocyclic synthesis .

(S)-tert-Butyl 3-((3-methylpyrazin-2-yl)amino)pyrrolidine-1-carboxylate (CAS: 1289584-95-7) Stereochemistry: The (S)-enantiomer of the target compound, highlighting the importance of chirality in pharmacological activity .

Comparison :
  • Lipophilicity : The 3-methylpyrazine group enhances lipophilicity relative to methoxyethyl or hydroxy-substituted analogues, impacting membrane permeability and metabolic stability .
  • Synthetic Complexity: Mitsunobu reactions and ozonolysis are common for analogues (e.g., compound 12 in ), but the target compound’s synthesis may require regioselective amination of pyrazine .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Key Functional Groups
Target Compound C₁₄H₂₂N₄O₂ 278.35 Pyrazine, tert-butyl carbamate
tert-Butyl 3-((2-methoxyethyl)amino)pyrrolidine-1-carboxylate C₁₂H₂₃N₃O₃ 257.33 Methoxyethyl, carbamate
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate C₂₂H₃₂FN₃O₆ 477.51 Fluoropyridine, hydroxymethyl

Table 2: Analytical Data Comparison

Compound Name NMR Shifts (¹H/¹³C) HRMS (m/z) [M+H]+
Target Compound Not reported Not available
Compound in δ 7.45 (pyridine-H), δ 1.43 (tert-butyl) 392.1978
tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate δ 3.65 (CH₂OH), δ 1.48 (tert-butyl) 230.1492

Q & A

Q. Optimization Tips :

  • Adjust stoichiometry of NaH to avoid over-alkylation.
  • Monitor reaction progress via LC-MS to identify intermediates .

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of the pyrazine-pyrrolidine bond. For example, the downfield shift of the pyrrolidine NH proton (~δ 6.5 ppm) indicates successful coupling .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (m/z 278.35 for [M+H]+^+) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemical ambiguities, particularly for chiral centers, using single-crystal diffraction data .

How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

Advanced Research Question

  • Analog Synthesis : Replace the 3-methylpyrazine moiety with halogenated (e.g., 5-chloro) or bulkier groups (e.g., tert-butyl) to assess steric/electronic effects .
  • Biological Assays :
    • Enzyme Inhibition : Test inhibition of kinases (e.g., EGFR) using fluorescence-based assays (IC50_{50} determination) .
    • Cellular Uptake : Radiolabel the compound with 3^3H to quantify permeability in Caco-2 cell monolayers .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins, guided by crystallographic data from SHELX-refined structures .

What methodologies address contradictory biological activity data across studies?

Advanced Research Question

  • Purity Verification : Use HPLC with a C18 column (gradient: 10–90% acetonitrile in water) to confirm >99% purity, eliminating batch variability .
  • Assay Standardization :
    • Normalize cell viability assays (e.g., MTT) using identical passage numbers for cell lines.
    • Validate enzymatic activity with positive controls (e.g., staurosporine for kinase inhibition) .
  • Structural Confirmation : Re-examine stereochemistry via circular dichroism (CD) if X-ray data is unavailable .

How can researchers investigate the compound’s mechanism of action in enzyme inhibition?

Advanced Research Question

  • Kinetic Studies : Perform Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive) using varying substrate concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzyme .
  • Mutagenesis : Introduce point mutations (e.g., Ala scanning) in the enzyme’s active site to identify critical residues for binding .

What strategies are effective for resolving synthetic by-products or low yields?

Advanced Research Question

  • By-Product Analysis : Use 19^19F NMR (if fluorinated analogs are synthesized) or LC-MS/MS to trace side reactions .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2) in coupling steps to improve efficiency .
  • Solvent Optimization : Replace THF with dimethylformamide (DMF) for higher solubility of intermediates, reducing aggregation .

How can computational tools enhance the design of derivatives with improved pharmacokinetics?

Advanced Research Question

  • ADMET Prediction : Use SwissADME to forecast logP (lipophilicity) and blood-brain barrier (BBB) penetration .
  • QSAR Modeling : Train models on existing bioactivity data to prioritize derivatives with optimal IC50_{50} and solubility profiles .
  • Metabolic Stability : Simulate cytochrome P450 interactions (CYP3A4) using Schrödinger’s MetaSite .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。